

(E)-oct-3-ene: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *trans*-3-Octene

CAS No.: 592-98-3

Cat. No.: B1194795

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Abstract

(E)-oct-3-ene, a member of the alkene family, is a valuable hydrocarbon in organic synthesis. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, reactivity, and safety protocols. The document is intended for researchers, scientists, and drug development professionals, offering technical insights and practical methodologies relevant to the laboratory and process development environments. We will explore its nomenclature, key identifiers, spectroscopic characteristics, and provide a detailed, validated protocol for its stereoselective synthesis. Furthermore, this guide outlines its applications as a synthetic intermediate and the critical safety measures required for its handling and storage.

Nomenclature and Identification

The precise identification of a chemical entity is foundational for research, development, and regulatory compliance. This section details the standardized naming conventions and unique identifiers for (E)-oct-3-ene.

IUPAC Name

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is (E)-oct-3-ene.^{[1][2]} The "(E)" prefix, from the German entgegen, specifies the

stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides.

Synonyms

In literature and commercial listings, (E)-oct-3-ene is also known by several other names. The most common of these are:

- **trans-3-Octene**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- (3E)-3-Octene[\[1\]](#)[\[2\]](#)[\[3\]](#)
- (E)-3-Octene[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Identifiers

For unambiguous database searching and material cataloging, the following identifiers are crucial:

Identifier	Value	Source
CAS Registry Number	14919-01-8	NIST [1] [3] , PubChem [2]
PubChem CID	638228	PubChem [2]
Molecular Formula	C ₈ H ₁₆	NIST [1] [3] , PubChem [2]
InChI	InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+	NIST [1] [3] , PubChem [2]
InChIKey	YCTDZYMMFQCTEO-FNORWQNLSA-N	NIST [1] [3] , PubChem [2]
SMILES	<chem>CCCC/C=C/CC</chem>	PubChem [2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, developing purification strategies, and ensuring safe handling.

Key Physicochemical Data

The following table summarizes the key physical and chemical properties of (E)-oct-3-ene.

Property	Value	Unit	Notes/Source
Molecular Weight	112.21	g/mol	PubChem[2], NIST[1]
Appearance	Clear, colorless liquid	Sigma-Aldrich[4]	
Boiling Point	122 - 123	°C	at 760 mmHg (lit.)[4] [5]
Melting Point	-89 to -86	°C	lit.[5]
Density	0.715 - 0.718	g/cm ³	at 25°C (lit.)[4][5][6]
Refractive Index	1.413	n _{20/D}	lit.[5][6]
Flash Point	70	°F	Closed cup[5]

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of (E)-oct-3-ene.

- **Mass Spectrometry (MS):** Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at m/z = 112. The fragmentation pattern is characteristic of a linear alkene.[7][8]
- **Infrared (IR) Spectroscopy:** The IR spectrum is distinguished by a characteristic C-H stretching peak for the vinyl hydrogens around 3010-3030 cm⁻¹ and a sharp C=C stretching absorption near 965 cm⁻¹, which is indicative of the trans (E) configuration.[8]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The vinyl protons (-CH=CH-) typically appear as a multiplet in the range of 5.3-5.5 ppm. The large coupling constant (J ≈ 15 Hz) between these protons is a definitive indicator of the trans stereochemistry.

- o ^{13}C NMR: The sp^2 hybridized carbons of the double bond will appear in the downfield region of the spectrum, typically between 125 and 135 ppm.

Synthesis and Purification

The stereoselective synthesis of (E)-alkenes is a common objective in organic chemistry. The reduction of an alkyne using sodium in liquid ammonia is a classic and reliable method for producing trans-alkenes with high stereoselectivity.

Stereoselective Synthesis: Dissolving Metal Reduction

Principle: The reduction of oct-3-yne with sodium metal in liquid ammonia (a Birch-type reduction) proceeds via a radical anion intermediate. The subsequent protonation and second electron transfer steps favor the formation of the more thermodynamically stable trans-alkene. This method is highly effective for generating (E)-isomers, avoiding the catalysts that can sometimes lead to over-reduction or isomerization.

Detailed Experimental Protocol

Objective: To synthesize (E)-oct-3-ene from oct-3-yne.

Materials:

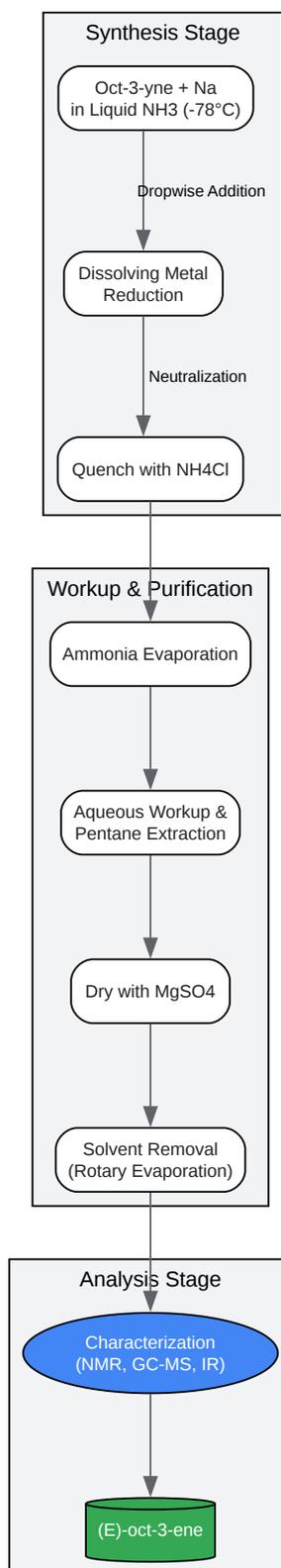
- Oct-3-yne
- Sodium metal
- Liquid ammonia, anhydrous
- Ammonium chloride (NH_4Cl)
- Diethyl ether
- Pentane
- Magnesium sulfate (MgSO_4), anhydrous
- Three-neck round-bottom flask with a dry ice/acetone condenser, dropping funnel, and gas inlet.

Methodology:

- **Setup:** Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.
- **Ammonia Condensation:** Under a stream of inert gas (argon or nitrogen), cool the flask to $-78\text{ }^{\circ}\text{C}$ (dry ice/acetone bath) and condense approximately 200 mL of anhydrous ammonia.
- **Sodium Dissolution:** Carefully add small, freshly cut pieces of sodium metal (approx. 1.2 equivalents) to the stirring liquid ammonia. The formation of a deep blue color indicates the dissolution of sodium and the presence of solvated electrons.
- **Alkyne Addition:** Dissolve oct-3-yne (1 equivalent) in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the sodium-ammonia solution over 30 minutes. The blue color should fade as the reaction proceeds. If the color persists, it indicates the reaction is complete.
- **Quenching:** After stirring for 2 hours, quench the reaction by the cautious, portion-wise addition of solid ammonium chloride until the blue color is completely discharged. This step neutralizes the excess sodium amide formed during the reaction.
- **Ammonia Evaporation:** Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- **Workup:** Add 100 mL of water to the remaining residue. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.
- **Characterization:** Confirm the identity and purity of the resulting (E)-oct-3-ene using ^1H NMR, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis and Purification Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.



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